molecular formula C24H23BO2S B12828273 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene

3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene

Cat. No.: B12828273
M. Wt: 386.3 g/mol
InChI Key: YWEXOQQAQACMAO-UHFFFAOYSA-N
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Description

3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene is an organic compound that features a dibenzothiophene core linked to a phenyl ring, which is further substituted with a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a dibenzothiophene derivative and a boronic ester, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction conditions often include the use of a palladium catalyst, a base like potassium carbonate, and an organic solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the sulfur atom in the dibenzothiophene core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene involves its interaction with molecular targets through its functional groups. The dioxaborolane group can participate in boron-mediated reactions, while the dibenzothiophene core can engage in π-π interactions and other non-covalent interactions. These interactions can influence various pathways, including those involved in electronic and photophysical processes .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the dibenzothiophene core.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of the dibenzothiophene core.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Features a benzoate ester instead of the dibenzothiophene core.

Uniqueness

The uniqueness of 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene lies in its combination of the dibenzothiophene core and the dioxaborolane group. This structure imparts distinct electronic and photophysical properties, making it valuable for applications in materials science and organic electronics .

Properties

Molecular Formula

C24H23BO2S

Molecular Weight

386.3 g/mol

IUPAC Name

2-(3-dibenzothiophen-3-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C24H23BO2S/c1-23(2)24(3,4)27-25(26-23)18-9-7-8-16(14-18)17-12-13-20-19-10-5-6-11-21(19)28-22(20)15-17/h5-15H,1-4H3

InChI Key

YWEXOQQAQACMAO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5S4

Origin of Product

United States

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